3-N-Methylparomomycin I

Description

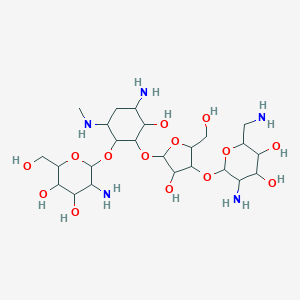

3-N-Methylparomomycin I is a semi-synthetic aminoglycoside antibiotic derived from the paromomycin family. It was first isolated from Streptoverticillium sp. Al-R2827, a soil-derived actinomycete strain collected in India . Structurally, it is characterized by an N-methyl group at the 3-position of the paromomycin scaffold, distinguishing it from its parent compound, paromomycin I. The production process involves fermentation in a soybean-based medium, followed by chromatographic purification using Amberlite resins .

Properties

CAS No. |

106288-50-0 |

|---|---|

Molecular Formula |

C24H47N5O14 |

Molecular Weight |

629.7 g/mol |

IUPAC Name |

5-amino-6-[5-[5-amino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-3-(methylamino)cyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol |

InChI |

InChI=1S/C24H47N5O14/c1-29-7-2-6(26)13(32)21(19(7)41-23-12(28)17(36)15(34)9(4-30)39-23)43-24-18(37)20(10(5-31)40-24)42-22-11(27)16(35)14(33)8(3-25)38-22/h6-24,29-37H,2-5,25-28H2,1H3 |

InChI Key |

IXVXCXPQRNEULP-UHFFFAOYSA-N |

SMILES |

CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Canonical SMILES |

CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |

Synonyms |

3-N-methylparomomycin I |

Origin of Product |

United States |

Chemical Reactions Analysis

Mechanistic Insights and Reaction Pathways

-

Role of Phosphorus Reagents : Phosphine (PPh₃) facilitates deoxyamination by generating reactive intermediates, such as imidophosphonium salts, which enable nucleophilic substitution at the 2′-position .

-

Spectroscopic Evidence : ¹H and ³¹P NMR studies confirm the formation of chlorophosphonium intermediates during methylation, supporting an S<sub>N</sub>2 mechanism .

Biological Activity and Selectivity

Methylation at the 2′-position significantly alters ribosomal binding and antibacterial efficacy:

| Property | Paromomycin | 2′-N-Methylparomomycin | Selectivity Ratio (Mitochondrial/Bacterial) |

|---|---|---|---|

| IC₅₀ (Bacterial Ribosome) | 0.033 μM | 0.89 μM | — |

| IC₅₀ (Mitochondrial) | 131 μM | 372 μM | 418x |

| Cytotoxicity (Cyt14) | 12 μM | 327 μM | 299x |

-

Enhanced Selectivity : Methylation reduces affinity for eukaryotic ribosomes (3- to 10-fold selectivity improvement), mitigating ototoxicity .

-

Resistance Profile : The modification partially circumvents aminoglycoside-modifying enzymes (AMEs), such as AAC(2′), by sterically hindering enzyme access .

Comparative Analysis with Analogues

-

2′-N-Ethyl and 2′-N-Propyl Derivatives : Exhibit similar ribosomal selectivity but reduced antibacterial potency compared to the methyl variant .

-

Ring-Size Effects : Conformationally restricted analogs (e.g., 6-membered fused rings) show diminished activity, highlighting the importance of the 2′-methyl group’s spatial orientation .

Comparison with Similar Compounds

Comparison with Paromomycin I

Structural and Physicochemical Differences

The primary structural distinction between 3-N-Methylparomomycin I and paromomycin I lies in the methylation at the 3-amino group. This modification reduces polarity, as evidenced by their differing TLC profiles:

Production and Yield

During isolation, this compound constituted the minor component (Rf 0.23) compared to paromomycin I (Rf 0.16). The crude extract yielded 1.86 g of powder with a potency of 119 µg/mg, highlighting challenges in purification due to structural similarity .

Table 1: Comparison of this compound and Paromomycin I

| Property | This compound | Paromomycin I |

|---|---|---|

| N-Methylation Site | 3-position | None |

| TLC Rf Value | 0.23 | 0.16 |

| Isolation Yield | Minor component | Major component |

| Polarity | Less polar | More polar |

Comparison with Spiramycin Derivatives

Structural and Functional Context

While spiramycins are macrolide antibiotics (distinct from aminoglycosides), their chemically modified derivatives provide insights into the role of N-methylation in antibacterial activity. For example:

Mechanistic Implications

The N-methyl group in this compound likely enhances stability against enzymatic degradation (a common issue in aminoglycosides) and alters ribosomal binding affinity. Similarly, spiramycin derivatives with modified N-methylation exhibit altered binding to the 50S ribosomal subunit, underscoring the broader significance of this functional group .

Table 2: Impact of N-Methylation on Antibiotic Activity

| Compound Class | Modification | Effect on Activity |

|---|---|---|

| Paromomycin | 3-N-Methylation | Likely improved stability* |

| Spiramycin | 3-De-N-Methylation | Reduced Gram-positive coverage |

| Spiramycin Derivatives | 3-O-Acyl/4-O-Sulfonyl | Restored or enhanced activity |

Key Research Findings

Structural Elucidation : The 3-N-methyl group in this compound was confirmed via comparative TLC and purification studies .

Spiramycin Derivatives: N-methylation or substitution at the 3-position correlates with restored antibacterial efficacy, paralleling trends observed in aminoglycosides .

Production Challenges : The co-elution of this compound with paromomycin I complicates large-scale isolation, necessitating advanced chromatographic techniques .

Q & A

Q. How can researchers differentiate off-target effects from ribosomal inhibition in transcriptomic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.